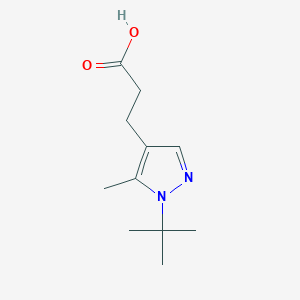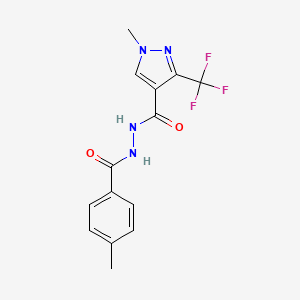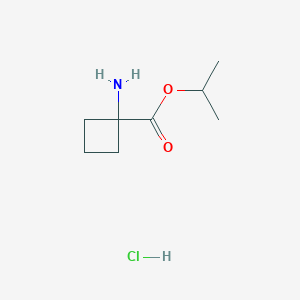
Propan-2-yl 1-aminocyclobutane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2195367-28-1 . It has a molecular weight of 193.67 . This compound is a versatile tool in various fields of scientific research due to its unique properties and multifunctionality.
Molecular Structure Analysis
The IUPAC name of this compound is isopropyl 1-aminocyclobutane-1-carboxylate hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-6(2)11-7(10)8(9)4-3-5-8;/h6H,3-5,9H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
NMDA Receptor Antagonist Activity and Anticonvulsant Action
The synthesis and evaluation of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids revealed potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites. These compounds, including Propan-2-yl 1-aminocyclobutane-1-carboxylate;hydrochloride, showed significant anticonvulsant activity, suggesting a potential application in treating epilepsy and other neurological disorders characterized by excessive neuronal excitation (Gaoni et al., 1994).
BNCT Agent Synthesis
The compound has been involved in the synthesis of potential agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. Specifically, the synthesis of an unnatural amino acid as a potential BNCT agent was achieved, demonstrating the compound's role in developing novel cancer therapies (Srivastava et al., 1997).
Photolysis and Photochemistry Studies
Studies on the photolysis of related compounds have provided insights into their photochemical properties, suggesting applications in understanding chemical reactions triggered by light, which is essential for designing light-sensitive materials and in photodynamic therapy (Hardikar et al., 2015).
Investigation of Reaction Products
Research on reaction products involving terpinolene, a compound structurally related to this compound, has contributed to understanding the formation of various organic compounds upon reaction with ozone or nitrate radicals. This research has implications for atmospheric chemistry and environmental studies (Harrison et al., 2013).
Structural Studies and Peptide Mimetics
The synthesis and structural study of derivatives, including the incorporation into highly rigid beta-peptides, underscore the compound's utility in designing peptide mimetics and investigating protein structure and function. These studies contribute to the development of new therapeutic agents with enhanced stability and specificity (Izquierdo et al., 2005).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 1-aminocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-7(10)8(9)4-3-5-8;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOBVWGZYPDCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2195367-28-1 |
Source


|
| Record name | propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

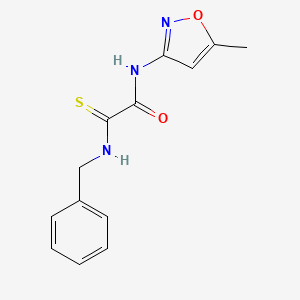


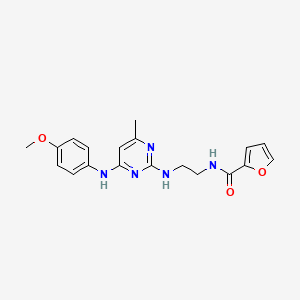

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2721830.png)
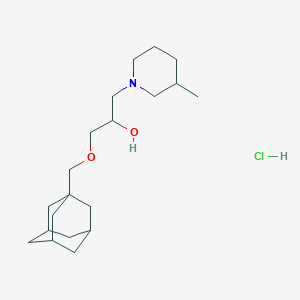
![N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2721833.png)
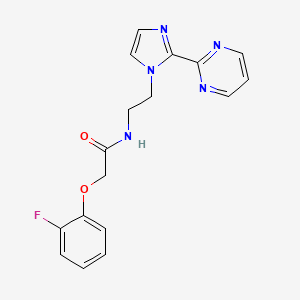
![13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721836.png)

